

Diisoamyl sulfoxide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisoamyl sulfoxide*

Cat. No.: *B3057173*

[Get Quote](#)

Diisoamyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **diisoamyl sulfoxide**, a member of the sulfoxide class of organic compounds. Due to the limited availability of in-depth technical data specifically for **diisoamyl sulfoxide**, this document leverages the extensive research on a related and well-studied compound, dimethyl sulfoxide (DMSO), to provide a thorough understanding of the potential properties, applications, and experimental considerations relevant to sulfoxides. This guide includes confirmed physicochemical data for **diisoamyl sulfoxide**, general experimental protocols for sulfoxide synthesis and analysis, and a detailed discussion of the toxicological profile and biological applications of DMSO as a representative sulfoxide.

Introduction to Diisoamyl Sulfoxide

Diisoamyl sulfoxide, also known as isopentyl sulfoxide, is an organic sulfur compound. While specific research on this particular molecule is not extensive, its chemical nature as a sulfoxide suggests potential applications analogous to other members of this class, which are valued for their unique solvent properties and biological activities.

Physicochemical Properties

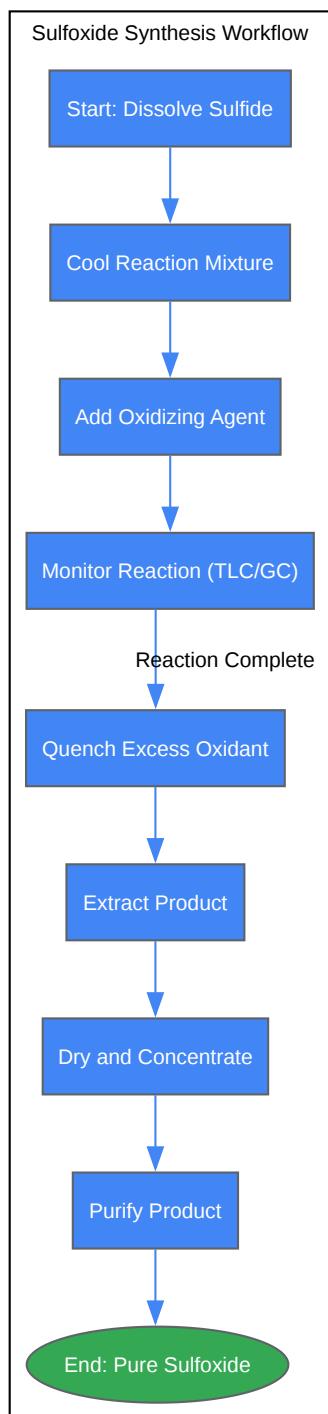
Quantitative data for **diisoamyl sulfoxide** is summarized in the table below.

Property	Value	Reference
CAS Number	7726-23-0	[1]
Molecular Formula	C10H22OS	[1]
Molecular Weight	190.35 g/mol	[1]
Boiling Point	297.5°C at 760 mmHg	[1]
Flash Point	133.7°C	[1]
Density	0.933 g/cm ³	[1]
LogP	3.693	[1]

Synthesis and Analysis of Sulfoxides

Disclaimer: The following experimental protocols are general methods for the synthesis and analysis of sulfoxides and may require optimization for **diisoamyl sulfoxide**.

General Synthesis of Sulfoxides


The oxidation of sulfides is a common and effective method for the preparation of sulfoxides. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.

Experimental Protocol: Oxidation of a Sulfide to a Sulfoxide

- **Dissolution:** Dissolve the starting sulfide (e.g., diisoamyl sulfide) in a suitable organic solvent such as methanol, acetone, or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution in an ice bath to 0-5°C.
- **Oxidant Addition:** Slowly add a solution of the oxidizing agent. Common oxidants for this conversion include:

- Hydrogen Peroxide: Often used in the presence of a catalyst.
- Sodium Metaperiodate: A mild and selective reagent.
- m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidizing agent.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting sulfide and to avoid over-oxidation to the corresponding sulfone.
- Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
- Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfoxide.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

A logical workflow for a typical sulfoxide synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of sulfoxides via oxidation of sulfides.

Analytical Methods

The characterization and purity assessment of sulfoxides can be performed using standard analytical techniques.

2.2.1. Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of sulfoxides. A common method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically achieved using a UV detector.[2][3] Gas chromatography is also a suitable technique for the analysis of volatile sulfoxides like DMSO.[4]
- Gas Chromatography (GC): For volatile sulfoxides, GC is an effective analytical method. A non-polar or medium-polarity column is typically used, with detection by a flame ionization detector (FID) or a mass spectrometer (MS).

2.2.2. Spectroscopic Methods

- Infrared (IR) Spectroscopy: The S=O stretching vibration is a characteristic feature in the IR spectrum of sulfoxides, typically appearing in the range of 1030-1070 cm^{-1} .[5] The exact position of this band can be influenced by the electronic and steric nature of the substituents.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The chemical shifts of protons adjacent to the sulfoxide group are influenced by its electron-withdrawing nature.
 - ^{13}C NMR: The carbon atoms bonded to the sulfoxide group will also show characteristic chemical shifts.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the sulfoxide and to study its fragmentation patterns.[6][7]

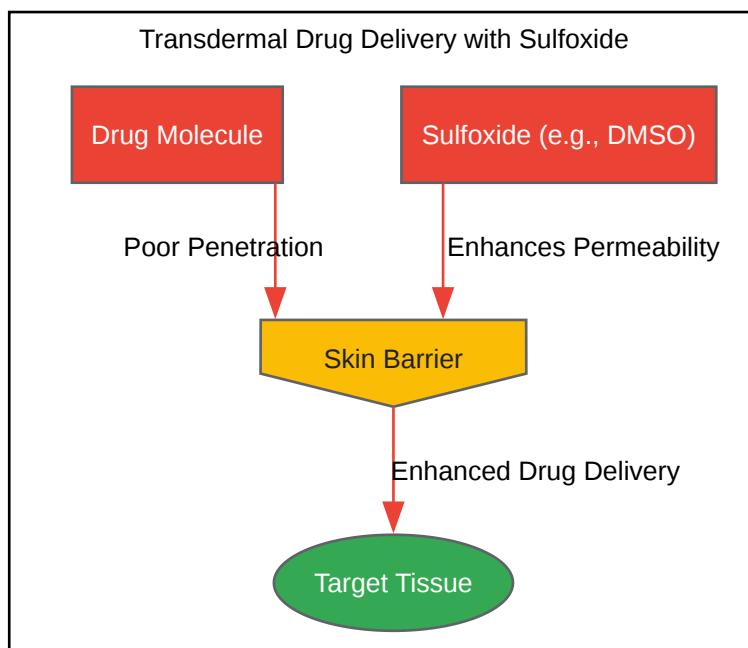
Applications in Research and Drug Development (with DMSO as a proxy)

Due to the scarcity of data on **diisoamyl sulfoxide**, this section will discuss the well-documented applications of dimethyl sulfoxide (DMSO) to illustrate the potential roles of

sulfoxides in scientific research and drug development.

As a Solvent

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.^[8] This property makes it an invaluable solvent in various applications:


- Drug Discovery: Used to dissolve test compounds for in vitro screening assays.^[8]
- Chemical Reactions: Serves as a medium for various organic reactions.^[9]
- Cryopreservation: Used as a cryoprotectant to prevent cell damage during freezing.^[10]

Pharmaceutical Applications

DMSO itself exhibits biological activity and is used in medicine.

- Transdermal Drug Delivery: Its ability to penetrate the skin allows it to act as a vehicle for the topical application of other drugs.^[8]
- Anti-inflammatory and Analgesic: DMSO has been used topically for its anti-inflammatory and pain-relieving properties.^[11]

A simplified representation of DMSO's role in transdermal drug delivery is shown below.

[Click to download full resolution via product page](#)

Caption: Sulfoxides like DMSO can enhance the penetration of drugs through the skin.

Toxicology Profile (with DMSO as a proxy)

The toxicological data for **diisoamyl sulfoxide** is not readily available. Therefore, the well-established toxicological profile of DMSO is presented here as a reference for a related sulfoxide.

Acute Toxicity

DMSO generally exhibits low acute toxicity via oral and dermal routes.[\[12\]](#)

Route	Species	LD50
Oral	Rat	> 7,920 mg/kg
Dermal	Rat	> 40,000 mg/kg
Oral	Mouse	> 7,920 mg/kg
Dermal	Mouse	> 40,000 mg/kg

Data for DMSO from reference[\[12\]](#)

Subchronic and Chronic Toxicity

The primary target organ for toxicity in animal studies with repeated high doses of DMSO is the eye, where lenticular changes have been observed.[\[12\]](#) It is also known to be a skin irritant at high concentrations.[\[13\]](#)

Metabolism

DMSO is metabolized in the body to dimethyl sulfide (DMS) and dimethyl sulfone (DMSO₂).[\[14\]](#) DMS is responsible for the characteristic garlic-like odor on the breath of individuals exposed to DMSO. The metabolism of **diisoamyl sulfoxide** has not been extensively studied but would likely involve similar enzymatic pathways.

Conclusion

Diisoamyl sulfoxide is a sulfoxide for which basic physicochemical properties are known.

While in-depth biological and toxicological data for this specific compound are scarce, the extensive body of research on dimethyl sulfoxide provides a valuable framework for understanding the potential characteristics and applications of sulfoxides in general.

Researchers and drug development professionals interested in **diisoamyl sulfoxide** are encouraged to conduct specific studies to elucidate its unique properties, while using the information on DMSO as a guiding reference. Further research is warranted to fully characterize the potential of **diisoamyl sulfoxide** in various scientific and therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisoamyl sulfoxide | lookchem [lookchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]
- 10. Applications of DMSO [chemdiv.com]
- 11. DMSO – Health Information Library | PeaceHealth [peacehealth.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. epa.gov [epa.gov]
- 14. Biological effects of the metabolites of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diisoamyl sulfoxide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3057173#diisoamyl-sulfoxide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com